molecular formula C14H13NO4 B2859046 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid CAS No. 926240-68-8

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid

Cat. No. B2859046
M. Wt: 259.261
InChI Key: NIDGSYUSLLRUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid is 1S/C14H13NO4/c1-18-13-8-10(14(16)17)5-6-12(13)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a powder at room temperature . Its molecular weight is 259.26 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Photophysical Properties and Coordination Polymers

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid (and closely related derivatives) has been utilized in the synthesis of lanthanide-based coordination polymers. These compounds have been studied for their photophysical properties, which are significant in the context of materials science and photoluminescence. Lanthanide complexes derived from similar compounds exhibit intriguing structural characteristics and luminescence efficiencies, making them potential candidates for applications in luminescent materials and light-harvesting systems (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Crystallographic Studies

Crystallographic analysis of compounds closely related to 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid has provided insights into molecular structures and interactions. Such studies contribute to the broader understanding of molecular conformations and the design of new materials with desired properties (Lin & Zhang, 2012).

Biodegradation and Environmental Applications

Research on the biodegradation of similar methoxybenzoic acids by Pseudomonas putida has revealed the pathways through which these compounds are metabolized. Understanding these mechanisms is crucial for environmental biotechnology applications, such as the bioremediation of aromatic pollutants (Donnelly & Dagley, 1980).

Inhibitory Mechanisms and Drug Design

Studies on derivatives of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid have explored their role as inhibitors, particularly in the context of leukotriene synthesis. Such research is pivotal for drug design and the development of therapeutic agents targeting specific biochemical pathways (Hutchinson et al., 2009).

Hybrid Materials and Sol-Gel Science

The compound has been used in the synthesis of novel chemically bonded inorganic-organic hybrid materials via the sol-gel process. These materials, featuring rare earth hybrid systems, demonstrate significant thermal stability and potential for application in advanced material sciences (Zhang, Sheng, Zheng, & Zou, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-methoxy-4-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13-8-10(14(16)17)5-6-12(13)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDGSYUSLLRUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid

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